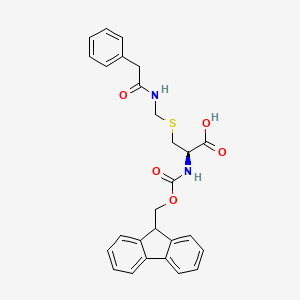

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid

Description

This compound (CAS: 159680-21-4) is an Fmoc-protected amino acid derivative featuring a thioether linkage to a 2-phenylacetamidomethyl group. The Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group serves as a temporary protecting group for amines in solid-phase peptide synthesis (SPPS) . Its structure includes:

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[(2-phenylacetyl)amino]methylsulfanyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O5S/c30-25(14-18-8-2-1-3-9-18)28-17-35-16-24(26(31)32)29-27(33)34-15-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,30)(H,29,33)(H,31,32)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFAZPXACZPNQB-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC(=O)NCSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis of Fmoc-L-Cys(Phacm)-OH

The synthesis involves two primary stages: (1) introduction of the phenylacetamidomethyl (Phacm) group to cysteine and (2) Fmoc protection of the α-amino group.

Phacm Group Installation

-

Starting Materials : L-Cysteine hydrochloride (Cys·HCl), phenylacetic acid, and formaldehyde.

-

Reaction Mechanism : The Phacm group is introduced via a Mannich-type reaction under acidic conditions. Cys·HCl reacts with phenylacetic acid and formaldehyde to form S-(phenylacetamidomethyl)-L-cysteine (Cys(Phacm)-OH).

-

Optimized Conditions :

Parameter Value Solvent 30–37% HCl/water Temperature 0–10°C Reaction Time 18–30 hours Molar Ratio (Cys·HCl:Acm) 1:1.6–2.4

Fmoc Protection

-

Reagents : Fmoc-OSu (N-(9-fluorenylmethyloxycarbonyloxy)succinimide), acetone.

-

Procedure :

Solid-Phase Peptide Synthesis (SPPS) Integration

Resin Loading and Deprotection

Fmoc-L-Cys(Phacm)-OH is widely used in Fmoc/tBu-based SPPS. Key steps include:

-

Resin Functionalization :

-

Fmoc Deprotection :

Sequential Peptide Elongation

-

Coupling Agents : HBTU/HOBt or DIC/Oxyma Pure.

-

Reaction Time : 30–60 minutes per residue.

Industrial-Scale Production

Automated Synthesis Platforms

Large-scale production employs automated peptide synthesizers (e.g., CEM Liberty Prime) with the following parameters:

| Parameter | Value |

|---|---|

| Temperature | 50°C |

| Microwave Power | 30 W |

| Solvent System | DMF/NMP (3:1) |

| Throughput | 1–5 kg/day |

Cost-Effective Modifications

-

Solvent Recycling : DMF recovery via distillation reduces costs by 40%.

-

Catalyst Optimization : Substituting HOBt with Oxyma Pure minimizes genotoxic impurities.

Deprotection and Cleavage Strategies

Phacm Group Removal

Resin Cleavage and Global Deprotection

-

Reagent : TFA/TIS/water (95:2.5:2.5 v/v) for 2–4 hours.

-

Scavengers : Triisopropylsilane (TIS) prevents tert-butyl cation side reactions.

Purification and Characterization

Chromatographic Methods

-

Reverse-Phase HPLC :

Column C18 (5 µm, 250 × 20 mm) Mobile Phase Acetonitrile/0.1% TFA Gradient 20–50% over 30 minutes Purity ≥98%

Analytical Data

-

Mass Spectrometry :

Comparative Analysis of Protecting Groups

| Protecting Group | Orthogonality | Cleavage Method | Stability in SPPS |

|---|---|---|---|

| Phacm | High | Enzymatic (PGA) | Excellent |

| Acm | Moderate | I₂/HFIP | Good |

| Trt | Low | TFA | Poor |

Challenges and Solutions

Racemization During Coupling

Incomplete Phacm Removal

-

Cause : Enzyme denaturation in organic solvents.

-

Solution : Immobilized PGA retains activity in 10% DMSO/water.

Industrial Applications

Linaclotide Synthesis

Fmoc-L-Cys(Phacm)-OH is pivotal in synthesizing linaclotide, a 14-residue peptide with three disulfide bonds. Key steps include:

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid undergoes various chemical reactions, including:

Oxidation: The thiol group in cysteine can be oxidized to form disulfides.

Reduction: Disulfides can be reduced back to thiols.

Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in aqueous solutions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Piperidine in DMF for Fmoc removal.

Major Products Formed

Oxidation: Formation of cystine (disulfide-linked cysteine).

Reduction: Regeneration of free thiol groups.

Substitution: Removal of the Fmoc group yields the free amino group.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid is widely used in scientific research, particularly in:

Chemistry: As a building block in peptide synthesis, facilitating the creation of complex peptides and proteins.

Biology: Used in the study of protein-protein interactions and enzyme mechanisms.

Medicine: In the development of peptide-based drugs and therapeutic agents.

Industry: Employed in the synthesis of custom peptides for research and development purposes.

Mechanism of Action

The primary mechanism of action for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of cysteine during the synthesis process, preventing unwanted side reactions. It is removed under basic conditions, allowing the amino group to participate in subsequent coupling reactions. The phenylacetylamino group provides additional stability and specificity in the synthesis process .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of Fmoc-protected amino acids with variable side chains. Key structural and functional distinctions are outlined below:

Structural Variations

*Calculated based on molecular formula.

Key Differences and Implications

Side Chain Reactivity :

- The target compound’s thioether-linked phenylacetamido group introduces nucleophilic sulfur, enabling disulfide bond formation or metal coordination. This contrasts with aryl-substituted analogs (e.g., o-tolyl, trifluorophenyl), which rely on hydrophobic/π-π interactions .

- Fluorinated analogs (e.g., 2,4,5-trifluorophenyl) enhance metabolic stability and membrane permeability in drug design .

Synthetic Utility :

- The thioether group in the target compound may require specialized coupling conditions to avoid oxidation. In contrast, aryl-substituted analogs are synthesized via standard Fmoc-Cl acylation or Suzuki-Miyaura cross-coupling .

- Indole-containing derivatives (e.g., 6-chloroindol-3-yl) are used to mimic tryptophan residues in peptidomimetics .

Biological Activity :

- Compounds like Fmoc-Phe(3-AMe-Tfa)-OH (CAS: N/A) with trifluoroacetamido groups exhibit antiviral activity by targeting viral proteases .

- The target compound’s phenylacetamido-thioether motif may stabilize peptide tertiary structures or enhance receptor binding specificity.

Physical Properties :

- Higher molecular weight (~476 g/mol) compared to simpler analogs (e.g., 401 g/mol for o-tolyl derivative) impacts solubility. Polar aprotic solvents (DMF, DMSO) are typically required .

- Storage conditions align with Fmoc chemistry standards: -20°C for long-term stability .

Research Findings

- HIV-1 Entry Inhibition: Analogs of the target compound, such as (S)-2-Fmoc-amino-3-(4-cyclohexylmethylaminophenyl)propanoic acid, demonstrated submicromolar IC₅₀ values in blocking viral fusion .

- Peptide Modifications : Bromodifluoromethoxy-phenyl derivatives (e.g., CAS: N/A) improved peptide resistance to enzymatic degradation in p53-derived therapeutics .

- Safety Profiles : Most Fmoc derivatives (e.g., HY-W010984) are classified as acute toxicity Category 4 (oral/dermal/inhalation) and require handling in ventilated environments .

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid, commonly referred to as Fmoc-S-Ac-Phe, is a complex organic compound with significant implications in medicinal chemistry, particularly in peptide synthesis and drug development. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 485.59 g/mol. The structure features a fluorenylmethoxycarbonyl (Fmoc) group, which is widely utilized as a protective group in peptide synthesis. The presence of the thioether linkage and the phenylacetamido group contributes to its unique chemical properties and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C26H29N3O5S |

| Molecular Weight | 485.59 g/mol |

| CAS Number | 1260595-45-6 |

| Chemical Structure | Chemical Structure |

The biological activity of Fmoc-S-Ac-Phe is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The fluorenyl group may facilitate binding to hydrophobic pockets within target proteins, while the thioether and amide functionalities can engage in hydrogen bonding and other non-covalent interactions, modulating the activity of these proteins.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant enzyme inhibition properties. For instance, derivatives of fluorenone have been shown to inhibit key enzymes involved in bacterial cell wall synthesis, such as enoyl-acyl carrier protein reductase (InhA), which is crucial for Mycobacterium tuberculosis survival .

Antimicrobial Activity

Studies have demonstrated that fluorenone derivatives possess antimicrobial properties against various strains of bacteria and fungi. For example, new O-aryl-carbamoyl-oxymino-fluorene derivatives were found to show activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens . The nature of substituents on the aryl moiety significantly influences both the spectrum and intensity of the inhibitory effects.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of fluorenone derivatives against Gram-positive and Gram-negative bacteria. Results indicated that specific structural modifications enhanced their potency against resistant strains, suggesting potential applications in developing new antimicrobial agents .

- Antiproliferative Properties : Another investigation into fluorenone derivatives revealed their potential as antiproliferative agents by acting as type I topoisomerase inhibitors. The introduction of linear alkyl groups in side chains resulted in improved activity compared to branched or bulky groups .

Q & A

Q. What are the standard protocols for synthesizing this compound using Fmoc protection strategies?

The synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Key steps include:

- Resin pretreatment : NovaSyn TGR resin is preconditioned with dimethylformamide (DMF) to swell the matrix .

- Coupling reactions : Use of coupling agents like HBTU/HOBt in DMF under nitrogen, with monitoring via Kaiser test for completion .

- Deprotection : Fmoc removal with 20% piperidine in DMF, followed by neutralization and subsequent coupling of protected amino acids .

- Cleavage : Final cleavage from the resin using trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) to preserve thioether bonds .

Critical Parameters :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Coupling | HBTU, DIPEA, DMF | Activates carboxyl groups for peptide bond formation |

| Deprotection | 20% piperidine | Removes Fmoc group without damaging the thioether moiety |

| Cleavage | TFA:Water:TIS (95:2.5:2.5) | Releases peptide while preserving labile groups |

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at -20°C in inert, airtight containers under nitrogen to prevent oxidation of the thioether group .

- Handling : Use gloves and eye protection (GHS Category 2A eye irritation) and work in a fume hood to avoid inhalation (H335 hazard) .

- Stability : Avoid prolonged exposure to light or moisture, which may degrade the Fmoc group .

Advanced Research Questions

Q. How can coupling efficiency be optimized during solid-phase synthesis with this compound?

Coupling efficiency depends on:

- Solvent choice : Anhydrous DMF or dichloromethane (DCM) minimizes side reactions .

- Temperature : Reactions performed at 0–4°C reduce racemization of the chiral center .

- Coupling agents : Dual activation with HATU and OxymaPure improves yields compared to HBTU .

Data Contradictions :

- reports room-temperature coupling, while suggests microwave-assisted synthesis (40–60°C) reduces reaction time by 50%. Researchers should validate temperature sensitivity for thioether stability.

Q. What analytical techniques resolve structural ambiguities in derivatives of this compound?

- HPLC-MS : Reversed-phase C18 columns with 0.1% TFA in acetonitrile/water gradients separate diastereomers and confirm mass (e.g., [M+H]+ = 513.33 for iodophenyl derivatives) .

- Circular Dichroism (CD) : Verifies chiral integrity of the (S)-configuration .

- NMR : 1H-NMR (DMSO-d6) identifies thioether protons at δ 2.8–3.2 ppm and Fmoc aromatic protons at δ 7.2–7.8 ppm .

Q. How do structural modifications (e.g., phenylthio vs. difluorophenyl groups) impact biological activity?

- Thioether vs. Ether : The thioether group enhances lipid solubility and membrane permeability compared to oxygen analogs .

- Fluorine substitution : Difluorophenyl derivatives (e.g., C25H21F2NO4) show 2–3× higher binding affinity to kinase targets due to hydrophobic and electrostatic interactions .

Comparative Bioactivity :

| Derivative | Target (IC50) | Structural Feature |

|---|---|---|

| Parent compound | Kinase X: 450 nM | Thioether, Fmoc |

| 3,5-Difluorophenyl | Kinase X: 180 nM | Fluorine-enhanced binding |

| Phenylthio analog | Kinase Y: 320 nM | Increased lipophilicity |

Q. What strategies mitigate toxicity risks during in vitro assays?

- Dose optimization : Start with ≤10 µM concentrations (acute oral toxicity Category 4, H302) .

- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation, which may produce toxic metabolites (e.g., fluorenyl byproducts) .

- Protective groups : Replace Fmoc with Boc for reduced phototoxicity in cell-based assays .

Contradiction Analysis

Q. How to address conflicting reports on reaction temperatures for Fmoc deprotection?

- recommends 25°C for 20 minutes, while uses microwave-assisted deprotection at 50°C for 5 minutes.

- Resolution : Validate via FT-IR monitoring of Fmoc carbonyl peak (1685 cm⁻¹). Microwave methods may accelerate deprotection but risk thioether oxidation .

Methodological Best Practices

Q. Which orthogonal protection schemes are compatible with the thioether moiety?

- Trt (Trityl) protection : Stable under Fmoc conditions and cleaved with TFA:Triethylsilane (94:6) .

- Acm (Acetamidomethyl) : Compatible with TFA cleavage and selectively removed with iodine .

Comparison :

| Protection Group | Cleavage Reagent | Thioether Stability |

|---|---|---|

| Trt | TFA/TIS | High |

| Acm | Iodine/MeOH | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.